![molecular formula C13H18ClN3O3 B5196035 (2-chloro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B5196035.png)

(2-chloro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, due to its structure, likely participates in a variety of chemical reactions and possesses unique physical and chemical properties. Its synthesis and analysis are crucial for understanding its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

Synthesis of compounds with similar structures involves nucleophilic substitution reactions, where secondary amines like morpholine react with chloro-nitro substituted compounds. The synthesis process may include steps such as amination, cyclization, and condensation reactions to incorporate the morpholine and nitro groups into the final structure (Androsov, 2008).

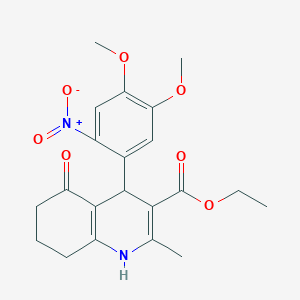

Molecular Structure Analysis

Compounds with nitrophenyl and morpholinyl groups often exhibit complex molecular structures. Crystal structure analysis can reveal details about molecular conformation, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, structural studies on similar compounds have shown varied conformations and bonding patterns that influence their chemical behavior (Mugnoli et al., 1980).

Chemical Reactions and Properties

The presence of a nitro group and a morpholine ring in the molecule suggests it could undergo reactions like nucleophilic aromatic substitution, where the nitro group activates the aromatic ring towards nucleophilic attack. The morpholine moiety could also participate in reactions with electrophiles due to its nucleophilicity. Research on similar structures shows that these compounds can engage in complex reaction mechanisms, leading to a variety of products depending on the conditions (Galkina et al., 2017).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and stability are influenced by the compound's molecular structure. The interactions between the nitro, chloro, and morpholine groups with the surrounding environment affect its physical state and solubility in different solvents. While specific data on this compound is not available, related compounds exhibit diverse physical properties based on their molecular arrangement and substituents (Nadaf et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with different reagents, are pivotal for the compound's applications. The electron-withdrawing nitro group and the electron-donating morpholine group create a unique electronic environment that influences its chemical behavior. Studies on related compounds suggest a range of chemical behaviors, from high reactivity in nucleophilic substitution reactions to stability under certain conditions, depending on the specific structural features (Ibata et al., 1994).

Mechanism of Action

Mode of Action

It is known that nitrophenyl compounds can undergo aminolysis, a process that could potentially lead to changes in the target molecules .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (2-chloro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amineFactors such as pH, temperature, and the presence of other chemicals could potentially affect the action of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-(3-morpholin-4-ylpropyl)-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c14-12-10-11(17(18)19)2-3-13(12)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVMURZLONPZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)

![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5195982.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5195987.png)

![1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)

![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5195991.png)

![2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)

![[3-(2-phenylethyl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5196027.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5196039.png)

![(3-ethoxy-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5196042.png)